molecular formula C45H55NO18 B1665277 Altromycin G CAS No. 134887-79-9

Altromycin G

Cat. No. B1665277
M. Wt: 897.9 g/mol
InChI Key: HUERDIYXSZKKMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Altromycin G is a novel pluramycin-like antibiotic.

Scientific Research Applications

Interaction with DNA and Nucleotides

Altromycin B, closely related to Altromycin G, demonstrates significant interactions with DNA and nucleotides. Studies have shown that Altromycin B stabilizes the DNA double helix, primarily through intercalation between base pairs and electrostatic interactions with DNA helix edges. Additionally, it can induce a B→A structural transition in DNA. These interactions vary depending on the metal ion involved, with Pt(II) and Pd(II) complexes displaying a synergistic effect. Furthermore, Altromycin B interacts covalently with nucleotides like 5'-GMP, 5'-AMP, and 5'-CMP, which is crucial for understanding its binding modes with DNA (Nikolis, Methenitis, & Pneumatikakis, 2003).

In Vitro Anticancer Activity

Research exploring Altromycin B's interactions with Cu(II), Pd(II), and Pt(II) ions has revealed that these metal ions enhance its stability and modify its anticancer activity. Notably, the presence of these metal ions has been observed to improve Altromycin B’s efficacy against resistant cancer cells while having a moderate effect on sensitive cells. This finding is significant for developing new anticancer therapies (Nikolis, Methenitis, Pneumatikakis, & fiallo, 2002).

Spectroscopic Studies and Interaction with Copper(II) Ions

Spectroscopic studies on Altromycin H, another variant, demonstrate its interaction with copper(II) ions. These interactions are pH-dependent, with complex formation altering at different pH levels. This study provides insight into the chemical behavior of Altromycins and their potential applications in medicinal chemistry and drug development (Menidiatis, Methenitis, Nikolis, & Pneumatikakis, 2004).

Synthesis of Altromycin B Quadrants

The synthesis of the northwest quadrant of Altromycin B has been described, highlighting the complex chemistry involved in its production. This synthesis is vital for understanding the structural aspects of Altromycin G and its related compounds, which can lead to the development of new drugs or improved versions of existing ones (Pasetto & Franck, 2003).

properties

CAS RN

134887-79-9

Product Name

Altromycin G

Molecular Formula

C45H55NO18

Molecular Weight

897.9 g/mol

IUPAC Name

methyl 2-[10-[4-amino-5-(5-hydroxy-4-methoxy-6-methyloxan-2-yl)oxy-4,6-dimethyloxan-2-yl]-2-(2,3-dimethyloxiran-2-yl)-11-hydroxy-4,7,12-trioxonaphtho[2,3-h]chromen-5-yl]-2-(3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl)-2-hydroxyacetate

InChI

InChI=1S/C45H55NO18/c1-16-32(48)25(56-7)14-28(60-16)63-40-18(3)59-26(15-43(40,5)46)20-10-11-21-29(35(20)51)36(52)30-22(34(21)50)12-23(31-24(47)13-27(62-38(30)31)44(6)19(4)64-44)45(55,42(54)58-9)41-37(53)39(57-8)33(49)17(2)61-41/h10-13,16-19,25-26,28,32-33,37,39-41,48-49,51,53,55H,14-15,46H2,1-9H3

InChI Key

HUERDIYXSZKKMF-UHFFFAOYSA-N

SMILES

CC1C(C(CC(O1)OC2C(OC(CC2(C)N)C3=C(C4=C(C=C3)C(=O)C5=CC(=C6C(=O)C=C(OC6=C5C4=O)C7(C(O7)C)C)C(C8C(C(C(C(O8)C)O)OC)O)(C(=O)OC)O)O)C)OC)O

Canonical SMILES

CC1C(C(CC(O1)OC2C(OC(CC2(C)N)C3=C(C4=C(C=C3)C(=O)C5=CC(=C6C(=O)C=C(OC6=C5C4=O)C7(C(O7)C)C)C(C8C(C(C(C(O8)C)O)OC)O)(C(=O)OC)O)O)C)OC)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

Altromycin G

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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